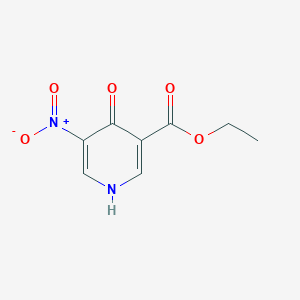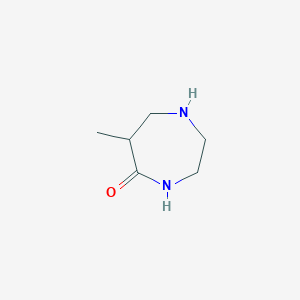
4-(Thietan-3-ylamino)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thietan-3-ylamino)butan-1-ol is a chemical compound characterized by the presence of a thietane ring, an amino group, and a butanol chain. Thietanes are four-membered sulfur-containing heterocycles, which are significant in organic synthesis due to their unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thietan-3-ylamino)butan-1-ol typically involves the formation of the thietane ring followed by the introduction of the amino and butanol groups. One common method is the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction forms the thietane ring, which can then be further functionalized to introduce the amino and butanol groups .
Industrial Production Methods
Industrial production of thietane derivatives often involves photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds. This method is efficient for large-scale synthesis and provides high yields of the desired thietane compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Thietan-3-ylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thietane ring.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Sodium sulfide (Na2S) is used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Thietan-3-ylamino)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds.
Biology: Investigated for its potential as a bioisostere of the carboxylic acid functional group.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Thietan-3-ylamino)butan-1-ol involves its interaction with molecular targets through its functional groups. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amino and butanol groups can further modulate the compound’s reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetan-3-ol: Another four-membered heterocycle with an oxygen atom instead of sulfur.
Thietan-3-ol: A similar compound with a hydroxyl group instead of an amino group.
Thietan-3-one: A ketone derivative of thietane.
Uniqueness
4-(Thietan-3-ylamino)butan-1-ol is unique due to the presence of both an amino group and a butanol chain, which provide additional functionalization options and reactivity compared to other thietane derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Eigenschaften
Molekularformel |
C7H15NOS |
|---|---|
Molekulargewicht |
161.27 g/mol |
IUPAC-Name |
4-(thietan-3-ylamino)butan-1-ol |
InChI |
InChI=1S/C7H15NOS/c9-4-2-1-3-8-7-5-10-6-7/h7-9H,1-6H2 |
InChI-Schlüssel |
CFTQECPOYBCMCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)NCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)

![7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13006373.png)
![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)
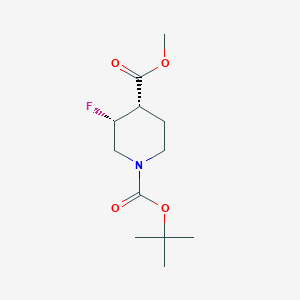
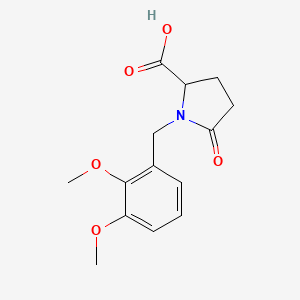
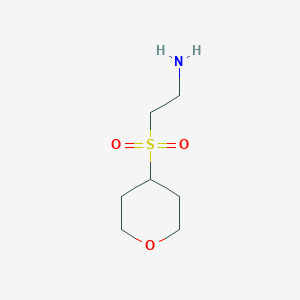
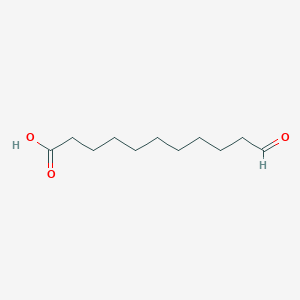
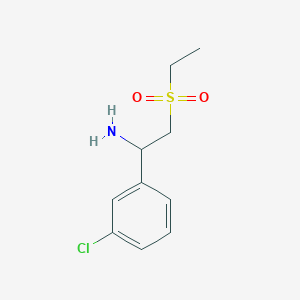
![(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13006404.png)
![2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13006408.png)
